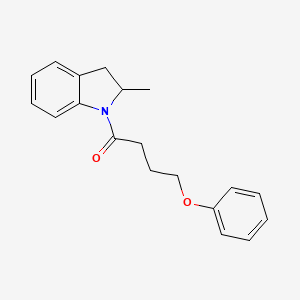![molecular formula C21H24N2O3 B5310122 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide, also known as ABP-700, is a novel and potent muscarinic receptor antagonist. It was first synthesized in 2016 by a team of researchers from the pharmaceutical company, Acacia Pharma. Since then, ABP-700 has garnered significant attention from the scientific community due to its potential applications in anesthesia and pain management.
作用机制
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide selectively binds to muscarinic receptors, specifically the M1 and M3 subtypes. By doing so, it blocks the action of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function, memory, and pain perception. By blocking muscarinic receptors, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide reduces the incidence of postoperative delirium and provides analgesic effects.
Biochemical and physiological effects:
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscarinic receptors, it has been shown to have a slight inhibitory effect on the hERG potassium channel, which is involved in cardiac repolarization. However, this effect is not significant enough to cause cardiac toxicity. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have a half-life of approximately 2 hours, making it suitable for use in clinical settings.
实验室实验的优点和局限性
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective muscarinic receptor antagonist, making it useful for studying the role of muscarinic receptors in various physiological processes. Additionally, its short half-life makes it easy to control the duration of its effects in experiments. However, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's low yield and complex synthesis method may limit its availability for use in large-scale experiments.
未来方向
There are several potential future directions for research on 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. One area of interest is its potential use in pain management. While 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic effects in preclinical studies, more research is needed to determine its efficacy and safety in humans. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide's effects on muscarinic receptors in the brain may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential applications.
合成方法
The synthesis of 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide involves several steps, beginning with the reaction of piperidine and 4-benzyloxybenzaldehyde to form 4-benzyloxy-1-(piperidin-4-yl)butan-1-one. This intermediate is then reacted with N-acetylanthranilic acid to produce 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide. The overall yield of this process is approximately 30%.
科学研究应用
1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been primarily studied for its potential use in anesthesia. In preclinical studies, it has been shown to reduce the incidence and severity of postoperative delirium, a common complication of general anesthesia in elderly patients. 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide achieves this effect by blocking muscarinic receptors in the brain, which are responsible for cognitive function and memory. Additionally, 1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide has been shown to have analgesic properties, making it a promising candidate for pain management.
属性
IUPAC Name |
1-acetyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16(24)23-13-11-18(12-14-23)21(25)22-19-7-9-20(10-8-19)26-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOORIMZYXVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)

![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![4-tert-butyl-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5310133.png)
![4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B5310134.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5310135.png)